2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Description
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boron-containing heterocyclic compound featuring a thiazole core substituted at position 2 with a phenoxy group and at position 5 with a pinacol boronic ester. This structural motif renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science for constructing biaryl systems .
Properties
IUPAC Name |
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3S/c1-14(2)15(3,4)20-16(19-14)12-10-17-13(21-12)18-11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMRIYYXAUIQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096337-60-7 | |
| Record name | Thiazole, 2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated thiazole.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow processes and the use of high-throughput reactors to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The thiazole ring can undergo reduction under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Positional Isomerism
- 4-Methyl-2-phenyl-5-(dioxaborolan-2-yl)thiazole (CAS 690632-24-7): This analog substitutes the phenoxy group with a phenyl group at position 2 and introduces a methyl group at position 4.
- 2-Phenyl-4-(dioxaborolan-2-yl)thiazole (Compound 4): Synthesized via Li/Br exchange, this compound places the boronic ester at position 4 instead of 5, demonstrating how regiochemistry impacts electronic distribution and coupling efficiency .
Functional Group Diversity
Heterocycle Replacements
- 2-Phenoxy-5-(dioxaborolan-2-yl)pyridine (CAS 1375302-99-0): Replacing thiazole with pyridine alters the electronic environment due to pyridine’s inherent basicity. This substitution could influence coordination with transition metals in catalytic cycles .
- 5-(Dioxaborolan-2-yl)isothiazole : The isothiazole core introduces a sulfur atom at position 2, which may enhance stability or alter reactivity in nucleophilic substitutions compared to thiazole derivatives .
Key Observations :
Reactivity in Cross-Coupling Reactions
The boronic ester group enables participation in Suzuki-Miyaura couplings, but substituents critically influence reactivity:
- Electron-Withdrawing Groups (EWGs): Phenoxy (as in the target compound) and trifluoromethyl (CAS 690631-96-0) groups activate the boronic ester toward electrophilic palladium intermediates, accelerating transmetallation .
- Steric Effects : Bulky substituents (e.g., 2,4-dimethoxyphenyl in Compound 73) may hinder coupling efficiency, necessitating higher catalyst loadings or elevated temperatures .
Biological Activity
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H37BN2O5 |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1310404-00-2 |
| PubChem CID | 51063724 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Staphylococcus aureus : Compounds in this class demonstrated minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against multidrug-resistant strains .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related compounds against various pathogens. The findings are summarized in the table below:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 4–8 |
| Mycobacterium abscessus | 8 |
| Mycobacterium smegmatis | 6 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that it may inhibit cancer cell proliferation effectively.
In Vitro Studies
In vitro studies have shown that analogs of this compound exhibit potent inhibitory effects on various cancer cell lines:
- MDA-MB-231 (Triple-Negative Breast Cancer) : IC50 values were reported at approximately , indicating strong anti-proliferative effects .
Pharmacodynamics
In vivo studies involving mouse models have demonstrated that treatment with these compounds can significantly reduce tumor burden and metastasis:
- Tumor Growth Inhibition : A reduction in tumor size was observed when treated with dosages equivalent to .
- Mechanism of Action : The compounds appear to induce apoptosis and inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .
Safety and Toxicity
The safety profile of this compound has been assessed through various toxicity studies:
- Acute Toxicity : High doses (up to ) were administered without significant adverse effects noted in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
